
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride: is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis due to its stability and reactivity. The TBDPS group is known for its increased resistance to acidic hydrolysis and nucleophilic species, making it a valuable tool in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride typically involves the reaction of tert-butyldiphenylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is used as a protecting group for alcohols, allowing for selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals. It is often employed in the preparation of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in manufacturing processes .
Wirkmechanismus
The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride exerts its effects involves the formation of a stable silyl ether. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the extra steric bulk of the groups surrounding the silicon atom, which increases resistance to acidic hydrolysis and nucleophilic species .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
Comparison: Compared to tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl), 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride offers increased stability towards acidic conditions and nucleophilic species. This is due to the larger steric bulk provided by the diphenyl groups, which enhances its resistance to hydrolysis . Triisopropylsilyl chloride (TIPS-Cl) is also more stable in the presence of fluoride than TBDPS, but TBDPS provides a good balance of stability and reactivity .
Eigenschaften
Molekularformel |
C21H27ClO2Si |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoyl chloride |
InChI |
InChI=1S/C21H27ClO2Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3 |
InChI-Schlüssel |
DLSMTLCMZKOHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


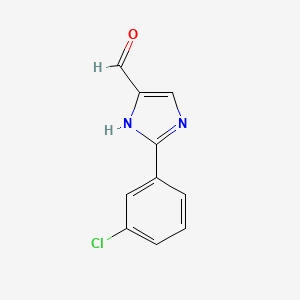

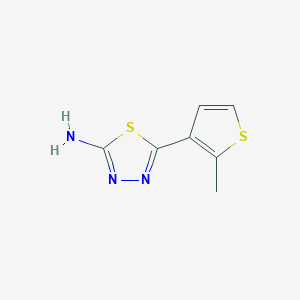

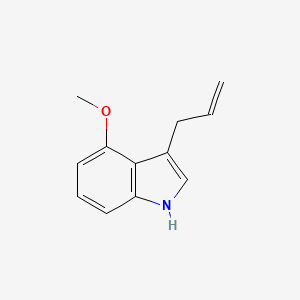
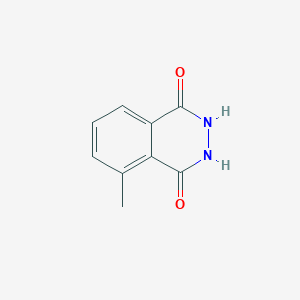
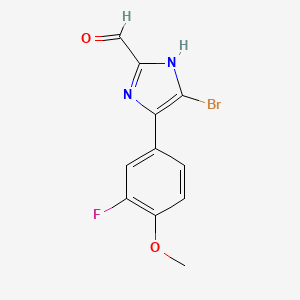
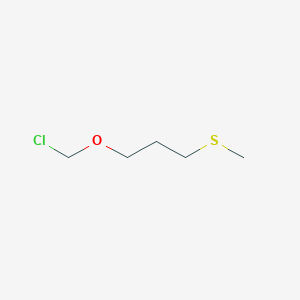
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
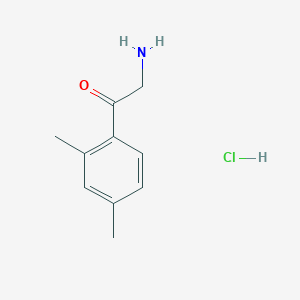
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
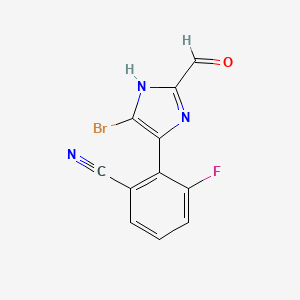
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
